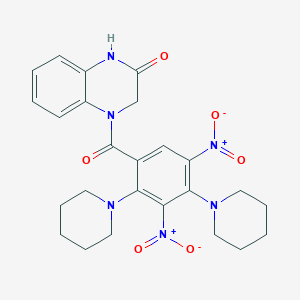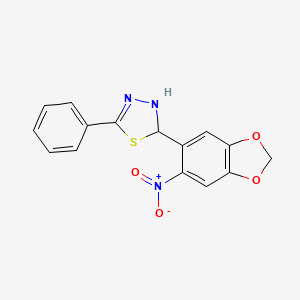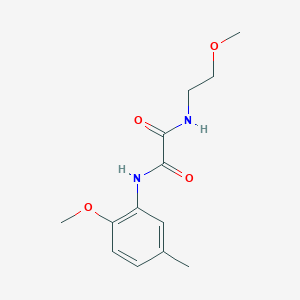
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, also known as DNQX, is a synthetic compound that is commonly used in scientific research. DNQX belongs to the class of compounds known as quinoxalines, which have a wide range of biological activities. DNQX is a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain.
作用機序
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a selective antagonist of the ionotropic glutamate receptor, which means that it blocks the receptor's ability to respond to the neurotransmitter glutamate. Glutamate is the primary excitatory neurotransmitter in the brain, and its release is essential for normal brain function. By blocking the ionotropic glutamate receptor, 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone can prevent the transmission of nerve impulses in the brain, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have a number of biochemical and physiological effects. In animal studies, 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to decrease seizure activity, reduce neuronal damage following stroke, and improve cognitive function in Alzheimer's disease models. 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders.
実験室実験の利点と制限
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a powerful tool for studying the function of the ionotropic glutamate receptor. Its selectivity and potency make it an ideal compound for investigating the role of the receptor in various neurological disorders. However, 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has some limitations in lab experiments. Its complex synthesis method and high cost may limit its availability to researchers. Additionally, 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has a relatively short half-life, which means that it may not be suitable for long-term studies.
将来の方向性
There are many potential future directions for the use of 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone in scientific research. One area of interest is the development of new therapeutic agents for neurological disorders based on the structure of 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone. Another area of interest is the investigation of the role of the ionotropic glutamate receptor in other physiological processes, such as pain perception and addiction. Additionally, new methods for the synthesis of 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone may make it more accessible to researchers, leading to new discoveries in the field of neuroscience.
Conclusion:
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, or 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, is a potent antagonist of the ionotropic glutamate receptor that has a wide range of scientific research applications. Its complex synthesis method and high cost may limit its availability to researchers, but its selectivity and potency make it an ideal tool for investigating the role of the ionotropic glutamate receptor in various neurological disorders. The future directions for the use of 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone in scientific research are numerous, and new discoveries in the field of neuroscience are likely to emerge as a result of its continued use.
合成法
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is synthesized by the condensation of 3,5-dinitroaniline and piperidine-2,4-dione followed by a cyclization reaction. The final step involves the acylation of the resulting quinoxaline derivative with benzoyl chloride. The synthesis of 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a complex and multi-step process that requires specialized equipment and expertise.
科学的研究の応用
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is widely used in scientific research as a tool to study the function of the ionotropic glutamate receptor. The ionotropic glutamate receptor is a major mediator of excitatory neurotransmission in the brain and is involved in many physiological processes, including learning and memory. 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been used to investigate the role of the ionotropic glutamate receptor in various neurological disorders, such as epilepsy, stroke, and Alzheimer's disease.
特性
IUPAC Name |
4-[3,5-dinitro-2,4-di(piperidin-1-yl)benzoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O6/c32-21-16-29(19-10-4-3-9-18(19)26-21)25(33)17-15-20(30(34)35)23(28-13-7-2-8-14-28)24(31(36)37)22(17)27-11-5-1-6-12-27/h3-4,9-10,15H,1-2,5-8,11-14,16H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSQRQCAJFGTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=C(C=C2C(=O)N3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-])N5CCCCC5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-Dinitro-2,4-di(piperidin-1-yl)benzoyl]-1,3-dihydroquinoxalin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol](/img/structure/B4928463.png)
![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalic acid](/img/structure/B4928468.png)
![N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B4928470.png)

![N-1,3-benzodioxol-5-yl-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4928500.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4928508.png)



![2-methoxy-N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928531.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4928539.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B4928541.png)